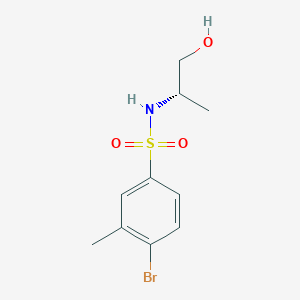![molecular formula C11H20F3N B7942009 Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942009.png)
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound characterized by the presence of a propyl group attached to a cyclohexyl ring substituted with a trifluoromethyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions, using propyl halides in the presence of a base.
Formation of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted amines, alcohols, and other functionalized derivatives.
科学的研究の応用
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its bioactive properties and ability to interact with biological targets.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its unique chemical properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
類似化合物との比較
Similar Compounds
- Propyl({[4-(fluoromethyl)cyclohexyl]methyl})amine
- Propyl({[4-(chloromethyl)cyclohexyl]methyl})amine
- Propyl({[4-(bromomethyl)cyclohexyl]methyl})amine
Uniqueness
Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it particularly valuable in pharmaceutical and agrochemical applications compared to its analogs .
特性
IUPAC Name |
N-[[4-(trifluoromethyl)cyclohexyl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h9-10,15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWPTINQZUMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7941976.png)
![5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide](/img/structure/B7941981.png)

![2-[(1,3-Dioxoisoindol-2-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B7941990.png)




